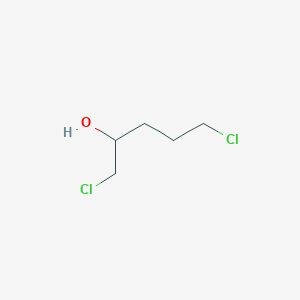

1,5-Dichloropentan-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dichloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPDYJBRFDKZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCl)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1,5-Dichloropentan-2-ol (CAS 89280-57-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled from available chemical data and principles. Experimental data for 1,5-Dichloropentan-2-ol (CAS 89280-57-9) is not widely available in published literature. The information on physical properties, spectroscopic data, and protocols are based on expert analysis of structurally similar compounds and established chemical theories. All proposed experimental work should be conducted with appropriate safety precautions and validated under laboratory conditions.

Executive Summary

1,5-Dichloropentan-2-ol is a halogenated alcohol with potential applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a secondary alcohol and two primary chloroalkane moieties, allows for a range of chemical transformations. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, detailed protocols for its characterization, and essential safety and handling information. Due to the scarcity of direct experimental data, this document leverages information from analogous structures to provide a robust and scientifically grounded resource for researchers.

Molecular and Physicochemical Properties

1,5-Dichloropentan-2-ol is a chiral molecule containing a stereocenter at the carbon bearing the hydroxyl group. The presence of two chlorine atoms and a hydroxyl group on a five-carbon backbone dictates its physical and chemical behavior.

Core Identification

| Property | Value | Source |

| CAS Number | 89280-57-9 | [1][2] |

| Molecular Formula | C₅H₁₀Cl₂O | [1][2] |

| Molecular Weight | 157.04 g/mol | [1][2] |

| Canonical SMILES | C(CCCl)C(O)CCl | [2] |

Predicted Physicochemical Data

The physical properties of 1,5-Dichloropentan-2-ol are anticipated to be influenced by the presence of the hydroxyl group, which allows for hydrogen bonding, and the two chlorine atoms, which increase its molecular weight and polarity compared to a simple pentanol. The following properties are estimated based on data from its structural isomer, 1,5-dichloropentane, and other related chlorohydrins.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Higher than 1,5-dichloropentane (180 °C) due to hydrogen bonding from the hydroxyl group.[3] |

| Density | ~1.2 g/cm³ at 20 °C | Greater than 1,5-dichloropentane (1.10 g/cm³) due to the presence of the oxygen atom.[3] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, ether). | The hydroxyl group imparts some water solubility, but the hydrocarbon chain and chlorine atoms limit it. |

| Appearance | Colorless to pale yellow liquid. | Typical for many chlorinated hydrocarbons and alcohols.[3] |

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of 1,5-Dichloropentan-2-ol involves the hydrochlorination of a suitable unsaturated precursor. A logical starting material would be pent-4-en-2-ol. The reaction proceeds via an electrophilic addition of HCl across the double bond.

Caption: Proposed synthesis of 1,5-Dichloropentan-2-ol.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1,5-Dichloropentan-2-ol from pent-4-en-2-ol.

Materials:

-

Pent-4-en-2-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-4-en-2-ol in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.

-

Addition of HCl: Slowly add concentrated hydrochloric acid dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,5-Dichloropentan-2-ol.

Spectroscopic and Chromatographic Characterization

Due to the lack of published spectra for 1,5-Dichloropentan-2-ol, the following are predicted characteristics based on its structure and data from analogous compounds. These predictions can guide the analysis of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 4.0-4.2 ppm (m, 1H): Methine proton (CH-OH).

-

δ 3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the chlorine at C5 (-CH₂-Cl).

-

δ 3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the chlorine at C1 (-CH₂-Cl).

-

δ 1.8-2.2 ppm (m, 2H): Methylene protons at C4.

-

δ 1.6-1.8 ppm (m, 2H): Methylene protons at C3.

-

A broad singlet for the -OH proton may appear, and its chemical shift will be concentration-dependent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~70 ppm: Methine carbon bearing the hydroxyl group (C2).

-

δ ~45 ppm: Methylene carbon bearing the chlorine at C1.

-

δ ~44 ppm: Methylene carbon bearing the chlorine at C5.

-

δ ~30-35 ppm: Methylene carbons at C3 and C4.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane |

| 1050-1150 | C-O stretch | Secondary Alcohol |

| 650-800 | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 156, with isotopic peaks at m/z 158 and 160 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Fragmentation: Key fragmentation patterns would include the loss of HCl (M-36), loss of a chloromethyl radical (M-49), and alpha-cleavage adjacent to the alcohol. A prominent peak corresponding to the loss of water (M-18) is also anticipated.[4]

Gas Chromatography (GC)

A suitable GC method for purity analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a temperature gradient program. The retention time will be longer than that of 1,5-dichloropentane due to the higher boiling point and polarity of the hydroxyl group.

Safety and Handling

Hazard Classification (Predicted)

-

Acute Toxicity, Oral: Likely to be harmful or toxic if swallowed.[3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

-

Eye Damage/Irritation: Expected to cause serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Applications in Research and Development

The unique structure of 1,5-Dichloropentan-2-ol makes it a valuable building block in organic synthesis.

-

Pharmaceutical Synthesis: The hydroxyl group can be a site for further functionalization or can direct stereoselective reactions. The two chloro groups can be substituted by various nucleophiles to build more complex molecular scaffolds.

-

Polymer Chemistry: The di-functional nature of the molecule could potentially be used in the synthesis of specialty polymers.

-

Agrochemicals: Similar to its analogue 1,5-dichloropentane, it could serve as an intermediate in the synthesis of novel pesticides and herbicides.[3]

Caption: Potential synthetic transformations of 1,5-Dichloropentan-2-ol.

Conclusion

While 1,5-Dichloropentan-2-ol (CAS 89280-57-9) remains a compound with limited publicly available experimental data, its structural features suggest significant potential as a synthetic intermediate. This guide provides a scientifically reasoned framework for its properties, synthesis, and handling. Researchers and drug development professionals can use this information as a starting point for their work, with the understanding that all proposed methods require experimental validation. The protocols and predicted data herein are intended to accelerate the exploration of this promising, yet under-characterized, chemical entity.

References

- Hentrich, W., & Kirstahler, A. (1952).

-

Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.). Chlorohydrin. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Dichloropentane-1,5-diol. Retrieved February 4, 2026, from [Link]

-

Molport. (n.d.). 1,5-dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentane, 1,5-dichloro-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Dichloropentane. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Dichloropentane-2,4-diol. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.

-

PubChem. (n.d.). 3,5-Dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, December 2). GHS hazard statements. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 4, 2026, from [Link]

Sources

Chiral 1,5-Dichloro-2-Pentanol: A Pivotal Scaffold for Heterocyclic APIs

The following technical guide details the stereochemical distinctions, synthesis pathways, and pharmaceutical applications of 1,5-dichloro-2-pentanol.

Technical Guide for Process Chemists & Drug Developers

Executive Summary

1,5-Dichloro-2-pentanol (CAS: 89280-57-9 for racemate) is a versatile bifunctional building block. Its value lies in its C2 chiral center , which serves as the stereochemical anchor for synthesizing chiral heterocycles—specifically substituted tetrahydrofurans (THFs) and piperidines .

For drug development, the distinction between the (R) and (S) enantiomers is critical. The (S)-enantiomer is a key intermediate in the synthesis of (S)-3-hydroxypiperidine , a pharmacophore found in kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. The molecule exhibits a unique "reactivity bifurcation," where reaction conditions dictate whether it cyclizes to a 5-membered ether (THF) or a 3-membered epoxide.

Stereochemistry & Structure

The molecule possesses a single chiral center at position C2.

-

Formula: C

H -

Molecular Weight: 157.04 g/mol

-

Key Feature: Two electrophilic sites (C1-Cl, C5-Cl) and one nucleophilic site (C2-OH).

Enantiomeric Distinctions

| Feature | (S)-1,5-Dichloro-2-pentanol | (R)-1,5-Dichloro-2-pentanol |

| Configuration | C2-OH group projects out (wedge) | C2-OH group projects in (dash) |

| Primary Source | (S)-Epichlorohydrin ring opening | Enzymatic reduction of ketone |

| Downstream Target | (S)-3-Hydroxypiperidine (via epoxide) | (R)-Tetrahydrofurfuryl derivatives |

| CAS (Chiral) | Dependent on specific purity/salt forms | Dependent on specific purity/salt forms |

Synthesis Pathways

Two primary routes exist for manufacturing high-optical-purity 1,5-dichloro-2-pentanol. The choice depends on the desired enantiomer and scale.

Route A: The "Chiral Pool" Approach (Chemical)

This method is preferred for the (S)-enantiomer due to the low cost of (S)-epichlorohydrin.

-

Reagents: (S)-Epichlorohydrin + 2-Chloroethylmagnesium bromide.

-

Mechanism: Regioselective ring opening of the epoxide by the Grignard reagent.

-

Outcome: Retention of chirality from the epichlorohydrin precursor.

-

Yield/ee: Typically >90% yield with >98% ee (enantiomeric excess).

Route B: Biocatalytic Asymmetric Reduction

This method is preferred when both enantiomers are needed or when starting from the achiral ketone.

-

Precursor: 1,5-Dichloro-2-pentanone.

-

Catalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) + NADPH cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose).

-

Mechanism: Stereoselective hydride transfer to the re or si face of the carbonyl.

-

Selectivity: Enzyme screening (e.g., Codexis or commercially available KRED panels) allows selection for either (R) or (S) with >99% ee.

Experimental Protocol: Biocatalytic Reduction (Example)

-

Buffer: Potassium phosphate (100 mM, pH 7.0).

-

Substrate Loading: 50 g/L 1,5-dichloro-2-pentanone.

-

Cofactor: NADP+ (0.5 mM), Glucose (1.5 eq).

-

Enzyme: KRED-101 (Example generic code) + GDH (recycling).

-

Conditions: 30°C, 24 hours, mild agitation.

-

Workup: Extract with MTBE, dry over MgSO

, concentrate.

Reactivity Bifurcation: The Core Utility

The utility of 1,5-dichloro-2-pentanol is defined by its ability to cyclize into two distinct rings depending on the base and temperature used.

Figure 1: Divergent synthesis pathways controlled by reaction conditions.

Path A: Epoxide Formation (Kinetic Product)

-

Product: 2-(3-chloropropyl)oxirane.

-

Mechanism: Intramolecular S

2 attack of the alkoxide on C1 (adjacent chlorine). -

Significance: This intermediate reacts with ammonia or amines to form 3-hydroxypiperidines , a scaffold in drugs like Ibrutinib (BTK inhibitor) and Alogliptin (DPP-4 inhibitor).

Path B: Tetrahydrofuran Formation (Thermodynamic Product)

-

Product: 2-(chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride).[1][2][3]

-

Mechanism: Intramolecular S

2 attack of the alkoxide on C5 (distal chlorine). -

Significance: Direct precursor to Naftidrofuryl (vasodilator). The THF ring is formed with retention of configuration at C2 because the chiral center acts as the nucleophile, not the electrophile.

Analytical Characterization

Distinguishing the enantiomers requires chiral chromatography. Standard GC/HPLC is insufficient.

Recommended Method: Chiral GC

-

Column: Cyclodextrin-based stationary phase (e.g., Rt-βDEXsa or Chirasil-Dex CB).

-

Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

-

Temperature Program: 60°C (hold 2 min) -> ramp 5°C/min -> 180°C.

-

Detection: FID or MS.

-

Separation Principle: The hydrophobic cavity of the cyclodextrin interacts differentially with the spatial arrangement of the -OH and -Cl groups.

Optical Rotation

While specific rotation

-

(S)-Isomer: Typically negative (-) rotation in CHCl

(verify with specific CoA). -

(R)-Isomer: Typically positive (+) rotation in CHCl

.

Safety & Handling

-

Hazards: 1,5-dichloro-2-pentanol is an alkylating agent. It is potentially genotoxic due to its ability to form epoxides in vivo.

-

Handling: Use full PPE (gloves, goggles, respirator). Handle in a fume hood.

-

Storage: Store under nitrogen at 2-8°C. Avoid moisture, which can induce slow cyclization and HCl release.

References

-

Synthesis of 3-Hydroxypiperidines: Patent CN110759853B. Preparation method of (S)-N-BOC-3-hydroxypiperidine. Link

-

Biocatalytic Reduction: Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. Link

-

THF Formation: Synthesis of 2-(chloromethyl)tetrahydrofuran. PubChem Compound Summary. Link[3]

-

Naftidrofuryl Synthesis: Patent CN104086515A. Preparation method of naftidrofuryl oxalate. Link

-

Chiral Analysis: Determination of 2-Pentanol Enantiomers via Chiral GC-MS. Foods (MDPI). Link

Sources

The Semantic Isomer: Decoding 1,5-Dichloropentan-2-ol

Topic: in Chemical Literature Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Informatics Specialists.[1]

Executive Summary: The Cost of Ambiguity

In high-stakes drug development, the precision of chemical ontology is as critical as the purity of the reagents. 1,5-Dichloropentan-2-ol (CAS: 89280-57-9) represents a classic "semantic isomer"—a molecule whose literature footprint is fragmented across conflicting nomenclature systems, vendor catalogs, and patent filings.[1]

This guide addresses a specific failure mode in pharmaceutical research: the conflation of 1,5-Dichloropentan-2-ol with its symmetric isomer, 1,5-Dichloropentan-3-ol , and the non-hydroxylated 1,5-Dichloropentane .[1] Misidentifying these agents during retrosynthetic planning or toxicological screening can lead to failed scale-up campaigns or regulatory non-compliance.[1]

This document provides a definitive nomenclature matrix, a self-validating analytical protocol for isomer discrimination, and optimized search strings for exhaustive literature retrieval.

The Nomenclature Matrix

The primary challenge in sourcing data for 1,5-Dichloropentan-2-ol is the lack of a single, universally adopted identifier in legacy literature.[1] Below is the consolidated ontology required for comprehensive database interrogation.

Table 1: Chemical Identity & Synonym Mapping[1][2]

| Identifier Type | Value | Context / Usage Notes |

| Primary IUPAC | 1,5-Dichloropentan-2-ol | Standard systematic name.[1] |

| CAS Registry | 89280-57-9 | CRITICAL: Do not confuse with 72548-31-3 (3-ol isomer) or 628-76-2 (non-alcohol).[1] |

| Inverted CAS Name | 2-Pentanol, 1,5-dichloro- | Common in Chemical Abstracts Service (CA) indexing.[1] |

| Structural Synonym | 1,5-Dichloro-2-hydroxy-pentane | Often used in older German/Russian patents.[1] |

| Molecular Formula | Useful for limiting broad searches.[1] | |

| SMILES | OC(CCl)CCCCl | For substructure searching in informatics platforms. |

| InChI Key | VXQOEXQJYWZJKY-UHFFFAOYSA-N | Definitive digital signature (Racemic). |

The Isomer Trap: Structural & Synthetic Context

A major source of data loss occurs when researchers fail to account for the synthetic origin of the name.[1] The name assigned to this molecule in literature often reflects the starting material used to create it, rather than the final structure.[1]

The "Epichlorohydrin" Bias

When synthesized via the ring-opening of epichlorohydrin with ethylene derivatives, the molecule is often indexed as a substituted propane rather than a pentane.[1]

-

Search Tip: In patent literature, look for "chlorohydrin derivatives" combined with "C5 chain" keywords.[1]

The Symmetry Trap (Protocol Validation)

Vendors frequently mislabel the symmetric isomer 1,5-Dichloropentan-3-ol as the 2-ol variant.[1]

-

1,5-Dichloropentan-2-ol (Chiral/Racemic): Asymmetric.[1] C1 and C5 are chemically distinct.[1]

-

1,5-Dichloropentan-3-ol (Achiral/Meso): Symmetric.[1] C1 and C5 are chemically equivalent.[1]

Visualization: The Nomenclature & Isomer Tree

The following diagram illustrates the logical relationship between precursors, the target molecule, and its common confusables.

Figure 1: Relationship map highlighting the critical confusion risks between the target 2-ol, the symmetric 3-ol, and the non-functionalized alkane.

Self-Validating Analytical Protocol

Objective: To definitively distinguish 1,5-Dichloropentan-2-ol from its symmetric 3-ol isomer using 13C-NMR. This protocol relies on symmetry operations rather than chemical derivatization, making it robust and non-destructive.[1]

Rationale

The 3-ol isomer possesses a plane of symmetry passing through C3.[1] Consequently, C1/C5 and C2/C4 are magnetically equivalent.[1] The 2-ol isomer lacks this symmetry, rendering all 5 carbons magnetically distinct.[1]

Methodology

-

Sample Prep: Dissolve 20mg of the analyte in

. -

Acquisition: Acquire a proton-decoupled 13C-NMR spectrum (minimum 300 scans to resolve minor impurities).

-

Validation Criteria (The "Rule of 3 vs. 5"):

-

PASS (Target 2-ol): Spectrum must show 5 distinct carbon signals .

-

Expected Shifts: ~65 ppm (C1-Cl), ~45 ppm (C5-Cl), ~68 ppm (C2-OH), plus two methylene signals.[1]

-

-

FAIL (Isomer 3-ol): Spectrum shows only 3 distinct carbon signals .[1]

-

Reason: Symmetry collapses the terminal chloromethyls and internal methylenes into single peaks.[1]

-

-

Advanced Literature Retrieval Strategy

To capture the full scope of prior art, researchers must use Boolean strings that account for loose nomenclature in older patents.[1]

Recommended Search String (STN / SciFinder / PatSnap):

( "1,5-dichloropentan-2-ol" OR "1,5-dichloro-2-pentanol" OR "2-Pentanol, 1,5-dichloro-" OR "CAS 89280-57-9" ) AND NOT ( "1,5-dichloropentan-3-ol" OR "CAS 72548-31-3" )[1]

For Patent Claims (Markush Structures):

Look for claims defining: Linear C5 alkyl chains substituted at positions 1 and 5 with Halogen, and position 2 with Hydroxyl.[1]

References

-

Molport. 1,5-dichloropentan-2-ol (CAS 89280-57-9) Compound Details.[1] Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14212770, 1,5-Dichloropentan-3-ol (Isomer Reference).[1] Retrieved from [1][2][3]

-

Sigma-Aldrich. 1,5-Dichloropentane (CAS 628-76-2) Product Specification.[1][4] (Cited for exclusion criteria). Retrieved from [1]

Sources

- 1. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dichloropentane-1,5-diol | C5H10Cl2O2 | CID 2724833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dichloropentan-3-ol | C5H10Cl2O | CID 14212770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]

preventing polymerization during 1,5-dichloro-2-pentanol synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1,5-dichloro-2-pentanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, with a particular focus on preventing unwanted polymerization. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Core Reaction and the Polymerization Challenge

The synthesis of 1,5-dichloro-2-pentanol is most commonly achieved through the nucleophilic ring-opening of epichlorohydrin by a Grignard reagent, specifically 3-chloropropylmagnesium chloride. This reaction, when executed correctly, is an efficient method for carbon-carbon bond formation.[1][2][3]

The primary challenge in this synthesis is the propensity of epichlorohydrin to undergo cationic ring-opening polymerization. This side reaction can significantly reduce the yield of the desired product and complicate purification, often resulting in a viscous or solid, unworkable reaction mixture.

Mechanism of Desired Reaction vs. Unwanted Polymerization

The intended reaction is a bimolecular nucleophilic substitution (SN2) where the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring of epichlorohydrin.[2][4][5]

Desired SN2 Reaction Pathway

Caption: Desired SN2 reaction pathway for the synthesis of 1,5-dichloro-2-pentanol.

Conversely, polymerization is typically initiated by Lewis acidic species. A common culprit in this reaction is magnesium halide (MgX₂), which is in equilibrium with the Grignard reagent (RMgX) in solution.[6][7] This Lewis acid can coordinate to the oxygen of the epoxide, weakening the C-O bonds and making the ring susceptible to opening by another monomer, thus initiating a chain reaction.

Cationic Ring-Opening Polymerization Pathway

Caption: Unwanted cationic ring-opening polymerization of epichlorohydrin initiated by a Lewis acid.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1,5-dichloro-2-pentanol in a question-and-answer format.

Q1: My reaction mixture has become extremely viscous/solidified shortly after adding the epichlorohydrin. What happened?

A1: This is a classic sign of rapid, uncontrolled polymerization of epichlorohydrin.

-

Probable Cause: The polymerization was likely initiated by Lewis acidic species in your Grignard reagent, exacerbated by a high localized concentration of epichlorohydrin and/or an elevated reaction temperature. The reaction of Grignard reagents is exothermic, which can further accelerate polymerization.

-

Immediate Action: If feasible and safe, immediately quench the reaction with a cold, saturated aqueous solution of ammonium chloride. This will neutralize the Grignard reagent and hydrolyze the alkoxide intermediates.

-

Preventative Measures for Future Experiments:

-

Low Temperature: Maintain a low reaction temperature, ideally between -10 °C and 0 °C, throughout the addition of epichlorohydrin. Use an ice-salt or dry ice/acetone bath to ensure consistent cooling.

-

Slow Addition: Add the epichlorohydrin dropwise to the stirred Grignard solution over an extended period. This prevents a localized high concentration of the monomer and allows for better heat dissipation.

-

Reverse Addition: Consider adding the Grignard reagent slowly to a solution of epichlorohydrin in your reaction solvent. This ensures that the epichlorohydrin is always in excess relative to the Grignard reagent, which can sometimes reduce side reactions.

-

A2: Low yields without obvious polymerization can be due to several factors.

-

Probable Causes:

-

Inefficient Grignard Formation: The initial formation of your 3-chloropropylmagnesium chloride may have been incomplete. This can be caused by wet glassware or solvents, or impure magnesium or 1-bromo-3-chloropropane. Grignard reagents are highly sensitive to moisture.[8]

-

Slow Polymerization: A slower, less dramatic polymerization may have occurred, leading to the formation of low-molecular-weight oligomers that are soluble in the reaction mixture but are removed during purification.

-

Side Reactions: Other side reactions, such as the formation of byproducts from impurities in the starting materials, may be consuming your reagents.

-

-

Troubleshooting Steps:

-

Verify Grignard Reagent Concentration: Before adding the epichlorohydrin, consider titrating a small aliquot of your Grignard reagent to determine its actual concentration.

-

Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

-

High-Quality Reagents: Use high-purity magnesium turnings and freshly distilled 1-bromo-3-chloropropane and epichlorohydrin.

-

Q3: After workup and extraction, I have a significant amount of a sticky, non-volatile residue. How can I remove it?

A3: This residue is likely polymeric or oligomeric byproducts.

-

Purification Strategy:

-

Vacuum Distillation: The most effective method for separating 1,5-dichloro-2-pentanol from non-volatile polymers is fractional distillation under reduced pressure.[9][10] This allows the product to distill at a lower temperature, preventing thermal decomposition.

-

Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

-

III. Frequently Asked Questions (FAQs)

Q1: Can I use a polymerization inhibitor?

A1: The use of polymerization inhibitors in Grignard reactions is not widely documented due to potential reactivity with the Grignard reagent. However, for radical-initiated polymerization (which is less likely but possible), a sterically hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) could be considered in very small, catalytic amounts.[11][12] It is crucial to perform a small-scale trial to ensure it does not quench the Grignard reagent.

Q2: What is the best solvent for this reaction?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reactions. THF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium metal and the formation of a cloudy, greyish to brownish solution.[] For a quantitative assessment, titration against a standard solution of a secondary alcohol with a colorimetric indicator is a reliable method.

Q4: What are the optimal molar ratios of the reactants?

A4: Typically, a slight excess of the Grignard reagent (1.1 to 1.2 equivalents) relative to epichlorohydrin is used to ensure complete consumption of the epoxide.

IV. Experimental Protocol: Synthesis of 1,5-Dichloro-2-pentanol

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

-

Magnesium turnings

-

1-bromo-3-chloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Epichlorohydrin

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

-

Add a solution of 1-bromo-3-chloropropane in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Epichlorohydrin:

-

Cool the Grignard solution to -10 °C using an ice-salt bath.

-

Slowly add a solution of epichlorohydrin in anhydrous THF dropwise to the cooled and stirred Grignard solution over 2-3 hours, ensuring the internal temperature does not rise above 0 °C.

-

After the addition is complete, let the reaction mixture slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of cold, saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by fractional vacuum distillation to obtain pure 1,5-dichloro-2-pentanol.

-

V. Data Summary Table

| Parameter | Recommended Value | Rationale |

| Reaction Temperature | -10 °C to 0 °C | Minimizes the rate of polymerization and controls the exothermic reaction. |

| Addition Rate | Slow, dropwise over 2-3 hours | Prevents localized high concentrations of epichlorohydrin and allows for effective heat dissipation. |

| Solvent | Anhydrous THF | Good solvating properties for the Grignard reagent. |

| Molar Ratio (Grignard:Epichlorohydrin) | 1.1 : 1 to 1.2 : 1 | Ensures complete consumption of epichlorohydrin. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |

VI. References

-

Ashby, E. C., & Walker, F. W. (1972). The Composition of Grignard Reagents in Ethereal Solvents. Accounts of Chemical Research, 5(11), 369–375.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

-

Fox, M. A., & Whitesell, J. K. (2004). Organic Chemistry (3rd ed.). Jones & Bartlett Learning.

-

Gogin, L. L., et al. (2019). Ways of Synthesizing Dichloro-[7][7]-Paracyclophane: A Review. Catalysis in Industry, 11(1), 34-46.

-

Koelsch, C. F., & McElvain, S. M. (1929). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Journal of the American Chemical Society, 51(12), 3390–3394.

-

Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.

-

Marston, C. R. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, April 1). Grignard Reaction of Epoxides. Retrieved from [Link]

-

Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.

-

Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols – A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Purification [chem.rochester.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]

handling moisture sensitivity in 1,5-dichloro-2-pentanol preparation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dichloro-2-pentanol. The preparation, which typically involves the reaction of a Grignard reagent with epichlorohydrin, is notoriously sensitive to moisture. This document is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of 1,5-dichloro-2-pentanol.

Q1: Why is the synthesis of 1,5-dichloro-2-pentanol so acutely sensitive to moisture?

A1: The core of the issue lies with the primary reagent used: the Grignard reagent (e.g., ethylmagnesium bromide). Grignard reagents are powerful nucleophiles but are also exceptionally strong bases.[1] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge (carbanion character). This makes it extremely reactive towards any molecule with an acidic proton, with water being a primary culprit. Even trace amounts of water will protonate the Grignard reagent, quenching it to form a simple alkane (e.g., ethane from ethylmagnesium bromide) and a magnesium hydroxide halide.[1][2][3] This side reaction is rapid and irreversible, consuming your key reagent and preventing the desired reaction with epichlorohydrin.

Q2: What is the primary consequence of moisture contamination in this reaction?

A2: The most immediate and significant consequence is a drastic reduction in yield, or even complete reaction failure.[4] Every molecule of water present in the reaction flask can destroy a molecule of your Grignard reagent.[1] This leads to an incomplete reaction, making the isolation and purification of the desired 1,5-dichloro-2-pentanol difficult and inefficient. The primary byproduct from this contamination is the alkane corresponding to your Grignard reagent, which must be removed during purification.

Q3: Beyond moisture, what are the most critical safety concerns for this synthesis?

A3: There are three primary safety hazards to manage:

-

Epichlorohydrin Toxicity: Epichlorohydrin is a highly reactive and toxic compound. It is classified as a probable human carcinogen and is readily absorbed through the skin.[5][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol, not nitrile), safety goggles, and a lab coat.[6][7]

-

Grignard Reagent Reactivity: The formation and reaction of Grignard reagents are often highly exothermic.[8] The addition of reagents must be controlled, and an ice bath should be kept ready to manage the reaction temperature and prevent it from becoming dangerously vigorous.[9]

-

Solvent Flammability: The typical solvent for this reaction is anhydrous diethyl ether or tetrahydrofuran (THF). Diethyl ether is extremely flammable with a very low boiling point (34.5°C) and its vapors can form explosive mixtures with air.[2] Ensure there are no ignition sources nearby and that all heating is done using a water bath or heating mantle, never an open flame.

Q4: What are the three foundational principles for a successful synthesis?

A4: Success hinges on meticulous adherence to anhydrous and anaerobic conditions.

-

Absolutely Dry Glassware: A microscopic film of water adsorbs to the surface of all glassware.[4] This must be removed by either oven-drying at >125°C for several hours or by flame-drying the assembled apparatus under vacuum immediately before use.[10]

-

Anhydrous Reagents and Solvents: All solvents must be rigorously dried, typically over molecular sieves or by distillation from a suitable drying agent.[11] Commercially available anhydrous solvents should be used from freshly opened bottles.

-

Strict Inert Atmosphere: The entire reaction, from start to finish, must be conducted under an inert atmosphere of dry nitrogen or argon to prevent atmospheric moisture from entering the system.[4][12] This is typically achieved using a Schlenk line or a glovebox.[13]

Section 2: Troubleshooting Guide

Encountering issues is common with such a sensitive reaction. This guide provides a systematic approach to diagnosing and resolving them.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction does not initiate. | 1. Moisture Contamination: Glassware, solvent, or starting materials are not sufficiently dry.[1] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized (MgO layer), preventing reaction. | 1. Re-dry all components. Flame-dry the assembled glassware again under vacuum. Use freshly dried solvent. 2. Activate the Magnesium: Add a small crystal of iodine to the flask. Alternatively, gently crush a few pieces of magnesium with a dry glass rod to expose a fresh surface. A small amount of a more reactive halide, like 1,2-dibromoethane, can also be used as an initiator. |

| Low or zero yield of 1,5-dichloro-2-pentanol. | 1. Systematic Moisture Leak: Poorly sealed joints, septa, or use of a low-quality inert gas supply. 2. Impure Reagents: The starting alkyl halide may be old or impure. Epichlorohydrin may have polymerized or degraded. 3. Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used or was consumed by moisture. | 1. Check all seals. Ensure all glass joints are properly greased (if using a Schlenk line) and that all septa are fresh and provide a good seal. Use a bubbler to monitor a positive pressure of inert gas. 2. Purify reagents. Distill the alkyl halide and epichlorohydrin immediately before use. 3. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any minor, unavoidable losses. |

| Final product is contaminated with a non-polar impurity. | Grignard Quenching: The non-polar impurity is likely the alkane formed from the reaction of the Grignard reagent with water.[2][3] | This is indicative of significant moisture contamination during the reaction. The solution lies in prevention: rigorously follow all anhydrous protocols outlined in this guide. The alkane byproduct can typically be removed during purification by fractional distillation, but this reduces the overall process efficiency. |

| Reaction is too vigorous and difficult to control. | Rate of Addition is Too Fast: The exothermic formation of the Grignard reagent or its reaction with epichlorohydrin is proceeding too quickly.[8] | 1. Slow the rate of addition. Add the alkyl halide or epichlorohydrin dropwise from an addition funnel. 2. Use external cooling. Immerse the reaction flask in an ice-water or ice-salt bath to dissipate the heat generated by the reaction. Maintain a consistent internal temperature. |

Section 3: Key Experimental Protocols & Workflows

Workflow Overview: Synthesis of 1,5-dichloro-2-pentanol

The diagram below outlines the critical stages of the synthesis, emphasizing the constant need for an inert atmosphere until the final work-up stage.

Caption: A step-by-step workflow from preparation to final product characterization.

Protocol 1: Rigorous Drying of Glassware

-

Clean all required glassware (round-bottom flasks, condenser, addition funnel) thoroughly with soap and water, followed by a rinse with deionized water and then acetone to facilitate drying.[1]

-

Oven-Drying Method: Place glassware in a laboratory oven at 125-150°C for a minimum of 4 hours (preferably overnight).[4] Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas as it cools to prevent atmospheric moisture from being drawn inside.

-

Flame-Drying Method: Assemble the cool, clean glassware. Connect it to a Schlenk line and apply a vacuum. Gently heat the entire surface of the glassware with a heat gun or a soft flame until all visible moisture is gone. Allow the glassware to cool completely under vacuum before refilling with inert gas.[4]

Protocol 2: Preparation and Handling of Anhydrous Solvents

Ethers like THF and diethyl ether are hygroscopic and readily absorb water from the air.[4]

| Solvent | Drying Agent | Procedure & Recommended Storage Time | Residual H₂O (approx.) |

| Tetrahydrofuran (THF) | 3Å Molecular Sieves | Store over activated 3Å sieves (20% m/v) for at least 3 days before use.[10] | ~4 ppm[10] |

| Diethyl Ether | Sodium/Benzophenone | Reflux under an inert atmosphere over sodium wire and benzophenone until a persistent deep blue or purple color indicates an anhydrous, oxygen-free state. Distill directly into the reaction flask. | <1 ppm |

| Toluene | 3Å Molecular Sieves | Store over activated 3Å sieves (10% m/v) for at least 24 hours.[10] | ~0.1-0.9 ppm[10] |

Note: Transfer anhydrous solvents using a dry, nitrogen-flushed syringe or a cannula.[8][14]

Protocol 3: Synthesis of 1,5-dichloro-2-pentanol

This protocol is a representative example and should be adapted based on specific lab conditions and scale.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Maintain a positive pressure of inert gas throughout.

-

Grignard Formation: Place magnesium turnings in the flask. Add a portion of the anhydrous THF via cannula. In the dropping funnel, prepare a solution of ethyl bromide in anhydrous THF.

-

Add a small amount of the ethyl bromide solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine.[1]

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction: Cool the Grignard solution in an ice bath. Add a solution of epichlorohydrin in anhydrous THF to the dropping funnel and add it dropwise to the stirred, cooled Grignard solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until analysis (e.g., TLC) indicates completion.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[11]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[11]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain 1,5-dichloro-2-pentanol.

Section 4: Technical Deep Dive

Reaction Mechanism: Desired Pathway vs. Moisture Quenching

Understanding the competing chemical pathways is key to troubleshooting. The Grignard reagent can either perform its desired function as a nucleophile or be wasted as a base.

Caption: The desired nucleophilic pathway versus the detrimental quenching pathway.

Characterization of Product and Potential Impurities

Proper analysis is crucial to confirm the identity and purity of your product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of 1,5-dichloro-2-pentanol. The spectra should show characteristic signals for the CH₂Cl groups, the CHOH group, and the central CH₂ group.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.[11] The disappearance of the epoxide C-O stretch from epichlorohydrin is also a key indicator of reaction completion.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity. It can separate the desired product from volatile impurities like residual solvents or the ethane byproduct (if a headspace analysis is performed). The mass spectrum will confirm the molecular weight of the product.[15]

By understanding the causality behind each experimental step and preparing for common pitfalls, researchers can significantly increase the success rate of this challenging but valuable synthesis.

References

- Google Patents. (n.d.). Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives.

-

Gumballdegree. (2023). How must you handle Grignard reagents in synthesis? [Video]. YouTube. Retrieved from [Link]

-

Cortes, S. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]

-

JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Retrieved from [Link]

-

ResearchGate. (n.d.). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

Medknow Publications. (n.d.). Organic-volatile-impurities-in-pharmaceuticals.pdf. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Epichlorohydrin. Retrieved from [Link]

-

PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Reddit. (n.d.). How dangerous is actually adding water to Grignard reagent? Retrieved from [Link]

-

ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

-

Brainly. (n.d.). Follow steps 1-5 to illustrate the synthesis of the following alcohol: a) 2-pentanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. Retrieved from [Link]

-

ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Quora. (2019). What happens when a Grignard reagent is treated with water? Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(-)-Epichlorohydrin, 99%. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. quora.com [quora.com]

- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 5. nj.gov [nj.gov]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. chemistryviews.org [chemistryviews.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.rsc.org [pubs.rsc.org]

side reactions in the cyclization of 1,5-dichloropentan-2-ol

Technical Support Guide: Cyclization of 1,5-Dichloropentan-2-ol

Executive Summary & Mechanistic Overview

The cyclization of 1,5-dichloropentan-2-ol is a bifunctional competition between kinetic and thermodynamic pathways. Unlike simple substrates, this molecule presents two electrophilic sites (C1 and C5) to the nucleophilic alkoxide generated at C2.

The primary challenge is not reactivity, but regioselectivity . The researcher is often forcing a choice between forming a strained three-membered ring (Epoxide) or a stable five-membered ring (Tetrahydrofuran).

The Bifurcation Point

Upon deprotonation by a base (e.g., NaOH, NaH), the intermediate alkoxide faces two divergent pathways:

-

Path A (Kinetic Trap): Attack on the adjacent C1-chloride (

).-

Product:2-(3-chloropropyl)oxirane (Epoxide).

-

Characteristics: Rapid formation due to proximity; highly strained.

-

-

Path B (Target Cyclization): Attack on the distal C5-chloride (

).

Figure 1: Mechanistic bifurcation in the base-mediated cyclization of 1,5-dichloropentan-2-ol.

Troubleshooting Guides

Module A: "I am seeing high levels of Epoxide impurity."

Issue: The reaction yields primarily 2-(3-chloropropyl)oxirane instead of the desired tetrahydrofurfuryl chloride. Root Cause: The 3-exo-tet closure (epoxide formation) is kinetically faster than the 5-exo-tet closure due to the proximity of the nucleophile to the leaving group, despite the ring strain.

| Variable | Adjustment for THFC Favorability | Scientific Rationale |

| Temperature | Increase (>60°C) | Higher temperatures help overcome the entropic penalty of the 5-membered ring formation and access the thermodynamic well. |

| Solvent | Polar Protic (e.g., Water/Alcohol) | Solvation of the anion can reduce the rate of the "tight" 3-membered transition state. However, this risks hydrolysis (see Module C). |

| Counter-ion | Switch to K+ or Cs+ | Larger cations (vs. Li+ or Na+) dissociate the ion pair, potentially allowing the chain flexibility required for the 5-position attack. |

Protocol Adjustment: If running at Room Temperature (RT), increase to reflux. If the epoxide persists, consider that this substrate naturally favors epoxide formation. Note: Industrially, THFC is often synthesized by chlorinating tetrahydrofurfuryl alcohol to avoid this specific selectivity issue. [1]

Module B: "The reaction mixture has turned into a gummy, insoluble polymer."

Issue: Formation of oligomers or dimers. Root Cause: Intermolecular Williamson ether synthesis. The alkoxide of Molecule A attacks the chloride of Molecule B instead of its own chloride.

Diagnostic Check:

-

Does the GPC/NMR show broad peaks or high molecular weight species?

-

Was the substrate concentration >0.5 M?

Corrective Action (High Dilution Principle):

-

Dilution: Reduce substrate concentration to <0.1 M .

-

Slow Addition: Do not dump the substrate into the base. Add the substrate dropwise to a stirring solution of the base. This keeps the instantaneous concentration of the active alkoxide low relative to the cyclization rate.

Module C: "I am losing the alkyl chloride functionality (Hydrolysis)."

Issue: The terminal chloride (in the product) or the starting chlorides are being replaced by hydroxyl groups, leading to diols or hydroxymethyl-THF.

Root Cause: Hydroxide ions (

Troubleshooting Protocol:

-

Switch Base: Move from aqueous NaOH to NaH (Sodium Hydride) or KOtBu in anhydrous THF or DMF.

-

Phase Transfer Catalysis (PTC): If using aqueous base is mandatory, use a PTC (e.g., TBAB) and an organic solvent (DCM or Toluene). This keeps the reaction in the organic phase where

concentration is lower, favoring the intramolecular alkoxide attack over intermolecular hydroxide attack.

Frequently Asked Questions (FAQs)

Q1: Can I convert the side-product (Epoxide) into the target (THFC)? A: Generally, no. Under the basic conditions used for cyclization, the epoxide is stable. Converting it to THFC would require opening the epoxide ring with a chloride source (like HCl), which would likely reopen the ring to a dichlorohydrin isomer rather than forming the THF ring directly. It is a "kinetic dead end" in this specific workflow.

Q2: Why does Baldwin’s Rule suggest the epoxide forms so fast? A: Baldwin’s rules classify both 3-exo-tet and 5-exo-tet as "favored" processes. However, the 3-exo-tet pathway involves minimal loss of degrees of freedom (entropy) compared to organizing a 5-carbon chain for cyclization. While the 3-membered ring is strained (enthalpy penalty), the speed of formation (Arrhenius pre-exponential factor) often dominates at lower temperatures. [2]

Q3: My NMR shows vinylic protons (5.0–6.0 ppm). What happened? A: You have triggered elimination (E2) .

-

Cause: The base acted as a base rather than a nucleophile initiator, deprotonating C3 or C4 to form an alkene (e.g., 5-chloropent-1-en-2-ol).

-

Fix: Avoid bulky, strong bases like t-BuOK if elimination is observed. Stick to nucleophilic bases or control the temperature.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic substitution at the saturated carbon." (General reference for Baldwin's Rules and Ring Closure kinetics).

-

PubChem. (2025).[4] Compound Summary: 3,5-Dichloropentan-2-ol.[4] National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2000). Kinetics of formation of three- to seven-membered-ring.[5][6] J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

- 1. Tetrahydrofurfuryl chloride [webbook.nist.gov]

- 2. Tetrahydrofurfuryl chloride [webbook.nist.gov]

- 3. Tetrahydrofurfuryl chloride | 3003-84-7 [chemicalbook.com]

- 4. 3,5-Dichloropentan-2-ol | C5H10Cl2O | CID 55301436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purity Optimization in 1,5-Dichloro-2-pentanol (1,5-DCP) Manufacturing

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Impurity Minimization & Yield Optimization Audience: Process Chemists, Scale-up Engineers, API Manufacturers

Introduction: The Purity Imperative

1,5-Dichloro-2-pentanol (1,5-DCP) is a critical bifunctional intermediate, primarily utilized in the synthesis of substituted benzamides (e.g., Tiapride) and as a cross-linking agent in polymer chemistry. In pharmaceutical applications, the purity of 1,5-DCP is non-negotiable; impurities such as trichlorinated byproducts or regioisomers can lead to genotoxic impurities (GTIs) in the final API or disrupt downstream cyclization reactions.

This guide moves beyond basic synthesis to address the industrial reality of 1,5-DCP production, focusing on the dominant manufacturing route: the Acid-Catalyzed Ring Opening of Tetrahydrofurfuryl Chloride (THFC) .

Module 1: The Synthesis & Impurity Landscape

To control impurities, one must understand their mechanistic origin. The industrial synthesis relies on the nucleophilic opening of the tetrahydrofuran ring.

The Mechanism

-

Precursor: Tetrahydrofurfuryl chloride (THFC), derived from Tetrahydrofurfuryl alcohol (THFA).

-

Activation: Protonation of the ether oxygen by a Lewis or Brønsted acid (typically ZnCl₂/HCl).

-

Nucleophilic Attack: Chloride ion (

) attacks the ring carbon.-

Path A (Desired): Attack at C5 (distal)

1,5-dichloro-2-pentanol . -

Path B (Undesired): Attack at C2 (proximal)

4,5-dichloro-1-pentanol (Regioisomer). -

Path C (Over-reaction): Substitution of the secondary -OH

1,2,5-trichloropentane .

-

Visualizing the Pathway

Caption: Mechanistic bifurcation in THFC ring opening. Green path represents the desired kinetic product; red paths indicate critical impurity formation.

Module 2: Troubleshooting Guide

This section addresses specific deviations observed in QC data.

Issue 1: High Levels of 1,2,5-Trichloropentane (>0.5%)

Symptom: GC analysis shows a late-eluting peak; yield of 1,5-DCP decreases. Root Cause: Substitution of the secondary hydroxyl group by chloride. This is driven by excessive temperature or uncontrolled HCl sparging after the reaction is complete.

| Parameter | Optimization Strategy |

| Temperature | Maintain reaction T < 105°C. The activation energy for -OH substitution is significantly higher than ring opening. |

| HCl Stoichiometry | Stop HCl sparging immediately upon THFC consumption (monitor via GC). Do not "soak" the product in conc. HCl. |

| Quenching | Rapidly cool the reaction mass to < 20°C post-reaction and neutralize residual acid immediately. |

Issue 2: Presence of Regioisomer (4,5-Dichloro-1-pentanol)

Symptom: A peak eluting very close to the product (often requires high-resolution GC column to split). Root Cause: Nucleophilic attack occurring at the more substituted carbon (C2) of the ether ring. This is often influenced by the catalyst type and steric environment .

-

Corrective Action: Switch from pure Brønsted acid (HCl gas only) to a Lewis Acid assisted system (e.g., ZnCl₂ or FeCl₃). The Lewis acid coordinates with the ether oxygen, increasing the steric bulk and further favoring the attack at the less hindered C5 position (SN2 character).

Issue 3: "Black Tar" or Polymer Formation

Symptom: Darkening of reaction mixture; viscosity increase; fouling of reactor walls. Root Cause: Polymerization of tetrahydrofuran derivatives, catalyzed by strong acids in the absence of water or solvent.

-

Corrective Action: Ensure the starting material (THFC) is free of unreacted THFA. THFA polymerizes much faster than THFC.

Module 3: Experimental Protocols (Self-Validating)

Protocol A: Optimized Synthesis with Impurity Control

Objective: Produce industrial grade 1,5-DCP with <0.2% trichloropentane.

-

Setup: Glass-lined reactor with overhead stirrer, subsurface gas sparger, and reflux condenser connected to an alkali scrubber.

-

Charging: Charge Tetrahydrofurfuryl Chloride (1.0 eq) and Zinc Chloride (0.02 eq) (Catalyst).

-

Heating: Heat mixture to 90°C ± 2°C . Validation: Do not exceed 95°C to prevent trichloro-formation.

-

Addition: Introduce anhydrous HCl gas slowly.

-

Rate Control: The reaction is exothermic. Adjust gas flow to maintain internal T < 100°C.

-

-

Monitoring (The "Self-Validating" Step):

-

Sample every hour.

-

Stop Point: When THFC area% < 0.5% (GC).

-

Crucial: If the reaction continues past this point, trichloropentane levels will spike exponentially.

-

-

Workup: Cool to 20°C. Wash with 10% Na₂CO₃ solution to remove dissolved HCl and ZnCl₂. Phase separate.

-

Purification: Vacuum distillation (10-15 mmHg). Collect fraction at ~110-115°C.

Protocol B: Analytical Method (GC-FID)

To distinguish the regioisomer, a standard non-polar column is often insufficient.

-

Column: DB-WAX or equivalent (Polar PEG phase) is recommended to separate the primary alcohol (impurity) from the secondary alcohol (product).

-

Oven Program: 80°C (hold 2 min)

10°C/min -

System Suitability: Resolution (R) between 1,5-DCP and 4,5-dichloro-1-pentanol must be > 1.5.

Module 4: Decision Logic for Process Deviation

Use this flowchart to diagnose batch failures rapidly.

Caption: Logic flow for diagnosing common purity failures in 1,5-DCP production.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can we use aqueous Hydrochloric Acid instead of HCl gas? A: It is not recommended for high-purity applications. Aqueous HCl introduces water, which acts as a competing nucleophile, leading to the formation of diols (5-chloro-1,2-pentanediol). Furthermore, the reaction rate is significantly slower (biphasic kinetics), requiring higher temperatures that promote degradation.

Q2: Why is the Zinc Chloride catalyst necessary? Can we run it neat? A: While the reaction proceeds with HCl alone, ZnCl₂ acts as a Lewis acid to coordinate with the ether oxygen. This weakens the C-O bond, lowering the activation energy. This allows the reaction to proceed at lower temperatures (90°C vs 130°C), drastically reducing the "thermal" impurities like trichloropentane and tars.

Q3: How do we remove the 4,5-dichloro-1-pentanol regioisomer if it forms? A: Distillation separation is difficult due to boiling point proximity. The most effective removal is chemical: The primary alcohol (impurity) reacts faster with acylating agents or oxidants than the secondary alcohol (product). However, this adds a step. Prevention (via catalyst optimization) is the only viable industrial strategy.

References

-

Process for the preparation of 1,5-dichloropentane (and related ring openings). German Patent DE856888C. (1952).[1] Describes the foundational chemistry of acid-catalyzed ring opening of pentanediol derivatives. Link

-

Preparation method of 5-chloro-2-pentanone (via ring opening). Chinese Patent CN103694094A. (2014). Details the mechanism of methyl-tetrahydrofuran ring opening, analogous to the THFC route, highlighting catalyst roles. Link

-

Tetrahydrofurfuryl chloride (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 4, p.892. Provides the standard protocol for synthesizing the precursor THFC, critical for controlling upstream impurities. Link

-

Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol. ChemCatChem. (2016). In-depth mechanistic study on the adsorption and ring-opening energy barriers of THFA derivatives. Link

-

ICH Q3C (R8) Residual Solvents. International Council for Harmonisation. Guidelines for solvent and impurity limits in pharmaceutical ingredients. Link

Sources

Technical Comparison Guide: (S)-1,5-Dichloro-2-pentanol Synthesis & Quality Control

This guide objectively compares the synthesis routes and quality benchmarks for (S)-1,5-dichloro-2-pentanol , a critical chiral building block in the synthesis of piperidine-based pharmaceuticals (e.g., intermediates for Janus kinase inhibitors or other heterocyclic drugs).

Executive Summary: The Chiral Challenge

(S)-1,5-dichloro-2-pentanol (CAS: 89280-57-9) serves as a pivotal intermediate for constructing chiral heterocycles. Its value lies in its optical purity ; even minor enantiomeric impurities can compromise the diastereoselectivity of downstream cyclization steps (e.g., formation of (S)-N-Boc-3-hydroxypiperidine).

This guide compares the two dominant production methodologies: Chemo-Enzymatic Reduction (Biocatalysis) vs. Chiral Pool Synthesis (Grignard Addition). While specific rotation (

Technical Benchmark: Comparative Analysis of Synthesis Routes

Method A: Biocatalytic Asymmetric Reduction (Recommended)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 1,5-dichloro-2-pentanone.

-

Mechanism: Stereoselective hydride transfer from NADPH to the si- or re-face of the ketone.

-

Performance:

-

Enantiomeric Excess (e.e.): Typically >99.5% .

-

Yield: >95% (no resolution limitations; 100% theoretical yield).

-

Scalability: High (aqueous buffer, ambient temperature).

-

Method B: Chiral Pool Synthesis (Grignard Route)

This method involves the ring-opening of (S)-Epichlorohydrin with 2-chloroethylmagnesium bromide.

-

Mechanism: Nucleophilic attack of the Grignard reagent on the terminal carbon of the epoxide.

-

Performance:

-

Enantiomeric Excess (e.e.): Dependent on the starting material (typically 98-99%).

-

Yield: Moderate (60-75%). Side reactions (polymerization, halide exchange) often degrade purity.

-

Risk: Regioselectivity issues can lead to isomeric impurities (e.g., attack at the chiral center).

-

Summary Table: Performance Metrics

| Feature | Biocatalytic Reduction (Method A) | Chiral Pool Grignard (Method B) |

| Starting Material | 1,5-Dichloro-2-pentanone | (S)-Epichlorohydrin |

| Optical Purity (e.e.) | > 99.5% (Enzyme controlled) | ~98-99% (Source dependent) |

| Specific Rotation | Consistent batch-to-batch | Variable (trace regioisomers affect |

| Scalability | Excellent (Green Chemistry) | Moderate (Exothermic, hazardous reagents) |

| Cost Efficiency | High (at scale) | Moderate (Reagent costs) |

Physical Properties & Specific Rotation Data[1]

While Chiral GC is superior for purity quantification, specific rotation is essential for identity verification.

Target Compound: (S)-1,5-dichloro-2-pentanol CAS: 89280-57-9

| Parameter | Value / Condition | Notes |

| Specific Rotation | +12.0° to +16.0° (Typical Range) | Highly solvent dependent. Values in MeOH are often positive. |

| Solvent System | Methanol ( | Standard for polar halohydrins. |

| Boiling Point | ~95°C at 5 mmHg | High vacuum required to prevent decomposition. |

| Density | ~1.28 g/mL | Denser than water due to dichloro-substitution. |

Critical Note: Literature values for aliphatic halohydrins can fluctuate based on concentration and temperature. Do not rely solely on

for e.e. determination. A specific rotation of +14° might correspond to 95% e.e. or 99% e.e. depending on trace solvent impurities.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Self-Validating System)

Objective: Preparation of (S)-1,5-dichloro-2-pentanol with >99% e.e.

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.

-

Cofactor Mix: Add NADP+ (0.5 mM) and Glucose (1.5 eq) for cofactor regeneration.

-

Enzyme Loading: Add Glucose Dehydrogenase (GDH) (500 U) and specific KRED (e.g., KRED-P1 series) (200 mg).

-

Substrate Addition: Add 1,5-dichloro-2-pentanone (10 mmol) dissolved in minimal IPA or DMSO (5% v/v final).

-

Reaction: Stir at 30°C at 250 rpm. Monitor pH and adjust with 1M NaOH via stat-titrator.

-

Validation (In-Process Control): Extract a 50 µL aliquot with Ethyl Acetate. Analyze via GC (see Section 5) every 4 hours until conversion >99%.

-

Workup: Extract reaction mixture with MTBE (3 x 50 mL). Dry organic layer over

, filter, and concentrate in vacuo.

Protocol B: Analytical Validation (Chiral GC)

Objective: Precise quantification of (R)- and (S)-enantiomers.

-

Instrument: GC-FID (Agilent 7890 or equivalent).

-

Column: Cyclosil-B or Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 2°C/min to 140°C.

-

Hold: 5 min.

-

-

Retention Times (Approximate):

-

(R)-Enantiomer: ~18.5 min

-

(S)-Enantiomer: ~19.2 min

-

Note: Inject racemic standard first to establish resolution.

-

Visualizing the Process Workflow

The following diagram illustrates the biocatalytic pathway, highlighting the cofactor regeneration cycle that ensures high atom economy.

Caption: Figure 1. Biocatalytic reduction workflow coupled with a Glucose/GDH cofactor regeneration system to drive equilibrium toward the (S)-alcohol.

Troubleshooting & Causality

-

Issue: Low Specific Rotation (

)-

Cause: Presence of water (hygroscopic nature) or residual solvent (MTBE/EtOAc).

-

Solution: Dry strictly under high vacuum (<1 mmHg) for 4 hours. Measure in anhydrous Methanol.

-

-

Issue: Poor GC Resolution

-

Cause: Column overload or temperature ramp too fast.

-

Solution: Dilute sample to 1 mg/mL. Slow ramp to 1°C/min between 100°C-130°C.

-

-

Issue: Reaction Stalls at 50% Conversion

-

Cause: pH drift (gluconic acid production acidifies buffer) or enzyme inhibition.

-

Solution: Ensure continuous pH stat titration (maintain pH 7.0). Add 10% more enzyme if needed.

-

References

-

Biocatalytic Synthesis of Chiral Alcohols

-

Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules, 8(4). Link

-

-

Preparation of (S)-N-Boc-3-hydroxypiperidine (Patent)

-

CN110759853B. (2020). Preparation method of (S)-N-BOC-3-hydroxy piperidine using (S)-1,5-dichloro-2-pentanol as intermediate. Link

-

-

Chiral GC Methodology

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

-

Grignard Reaction Mechanisms with Epoxides

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. Link

-

A Comparative Guide to Purity Validation of 1,5-Dichloropentan-2-ol: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. For a halogenated intermediate like 1,5-dichloropentan-2-ol, a compound with potential applications in the synthesis of novel therapeutic agents, ensuring its purity is not merely a quality control step but a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques for the purity validation of 1,5-dichloropentan-2-ol. We will delve into the causality behind the experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data to empower researchers in selecting the most appropriate validation strategy for their needs.

The Foundational Pillar: Elemental Analysis